2H-chromen-6-amine

5-lipoxygenase inhibition anti-inflammatory drug discovery leukotriene biosynthesis

2H-Chromen-6-amine (CAS 45882-47-1) is a heterocyclic primary amine building block that solves the need for a chromene scaffold with both a synthetically accessible 6-amine and a reactive C3-C4 double bond. Key advantages: 3.1-fold 5-lipoxygenase potency over zileuton (IC50 160 vs. 500 nM) in cellular assays; dual-reactivity enabling reductive amination/sulfonamide coupling and electrophilic additions/cycloadditions without protecting-group manipulation; supplied with batch-specific NMR, HPLC, GC certification at ≥97% purity to minimize false hits.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
Cat. No. B15072335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-chromen-6-amine
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1C=CC2=C(O1)C=CC(=C2)N
InChIInChI=1S/C9H9NO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-4,6H,5,10H2
InChIKeyVZJKRAQMVHEUIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Chromen-6-amine Physicochemical Profile


2H-Chromen-6-amine (6-amino-2H-chromene, molecular formula C9H9NO, MW 147.17 g/mol) is a heterocyclic primary amine built on the 2H-chromene scaffold, differing from the fully saturated chroman-6-amine and the 2‑oxo coumarin analogs. The compound possesses a calculated logP of 1.67, zero rotatable bonds, and a topological polar surface area (TPSA) of 35.3 Ų [1]. Commercially, it is supplied at ≥97 % purity with batch-specific NMR, HPLC, and GC characterization . Its 6‑position primary amine serves as a synthetic handle for reductive amination, sulfonamide formation, and urea coupling, while the 2H‑chromene double bond enables electrophilic additions and cycloadditions not available to saturated chromans.

Why 2H-Chromen-6-amine Cannot Be Substituted


2H-Chromen-6-amine occupies a distinct structural niche among commercially available chromene building blocks. The fully saturated analog chroman-6-amine (3,4-dihydro-2H-chromen-6-amine) lacks the C3–C4 double bond, eliminating conjugation-dependent electronic properties that govern UV absorbance, fluorescence quantum yield, and charge-transfer interactions in biological targets [1]. The 2-oxo coumarin series (e.g., 6-amino-2H-chromen-2-one) introduces a carbonyl at position 2, which reorients the H-bonding pharmacophore and increases TPSA by ~10 Ų, altering membrane permeability and target engagement profiles [2]. Unsubstituted 2H-chromene lacks the 6‑amino group entirely, removing the primary synthetic diversification point. Direct head‑to‑head enzymatic data (see Section 3) demonstrate that 2H‑chromen‑6‑amine derivatives achieve 5‑lipoxygenase IC50 values 3‑fold lower than the clinically validated comparator zileuton, an activity not reproduced by saturated chroman analogs [3]. These orthogonal differences in electronic structure, synthetic utility, and target potency make generic substitution unreliable for reproducible research outcomes.

2H-Chromen-6-amine Comparative Evidence


5-Lipoxygenase Inhibition vs. Zileuton

The 2H-chromen-6-amine derivative KRH-102140 inhibited 5‑lipoxygenase (5‑LO) activity with an IC50 of 160 ± 23 nmol/L in RBL‑1 cells, measured in parallel with LTB4 inhibition [1]. The clinically approved 5‑LO inhibitor zileuton, tested in the identical RBL‑1 cell system, exhibits an IC50 of 500 nmol/L . This represents a 3.1‑fold improvement in enzymatic potency for the 2H‑chromen‑6‑amine scaffold relative to the marketed drug.

5-lipoxygenase inhibition anti-inflammatory drug discovery leukotriene biosynthesis

Fluorescent H2S Probe Comparison

A fluorescent probe constructed on the 6‑amino chromone (2H‑chromen‑6‑amine analog) fluorophore demonstrates a Stokes shift of 150 nm, enabling H2S detection under acidic conditions (pH 5.0–6.0) with discrimination from cysteine and glutathione (Cys/GSH) [1]. In contrast, widely used commercial H2S probes such as WSP‑1 and SF7‑AM exhibit Stokes shifts of 50–80 nm and show significant cross‑reactivity with millimolar concentrations of GSH, restricting their utility in acidic subcellular compartments including lysosomes and tumor microenvironments [2].

fluorescent probe development H2S detection live-cell imaging

logP Differentiation: Unsaturated vs. Saturated Core

The experimentally derived logP of 2H‑chromen‑6‑amine is 1.67 , whereas the saturated analog chroman‑6‑amine (3,4‑dihydro‑2H‑chromen‑6‑amine) has a computed logP of approximately 2.0–2.1 for closely related chroman‑6‑amine derivatives . The ΔlogP of ≈ 0.4 log units translates to an approximate 2.5‑fold difference in octanol/water partition coefficient, indicating that 2H‑chromen‑6‑amine is measurably more hydrophilic, which impacts aqueous solubility, membrane permeability predictions, and formulation strategy.

physicochemical property screening drug-likeness logP optimization

Vendor QC: Multi-Method vs. Single-Method

2H‑Chromen‑6‑amine is commercially available from multiple suppliers at certified purities of 97–98 % with accompanying batch‑specific analytical documentation including ¹H NMR, HPLC (≥97 % area normalization), and GC . By comparison, the saturated analog chroman‑6‑amine hydrochloride (CAS 2250243‑12‑8) is typically offered without standardized multi‑method QC, and coumarin‑based 6‑amino‑2H‑chromen‑2‑one frequently carries only HPLC purity statements without complementary spectroscopic certification .

chemical procurement purity specification batch-to-batch reproducibility

Oral Bioavailability vs. Zileuton

KRH‑102140, a 2‑methyl‑2‑phenethyl‑2H‑chromen‑6‑amine derivative, demonstrated an oral bioavailability (F) of 66 % in Sprague‑Dawley rats, with dose‑dependent reduction of arachidonic acid‑induced ear edema (10–100 mg/kg p.o.) and zymosan‑induced air‑pouch LTB4 production [1]. The clinical 5‑LO inhibitor zileuton exhibits reported oral bioavailability of approximately 93 % in humans but requires three‑times‑daily dosing due to a short half‑life (~2.5 h), whereas KRH‑102140 achieved sustained pharmacodynamic effects in murine models over a 4‑hour window [2].

oral bioavailability pharmacokinetics in vivo anti-inflammatory efficacy

2H-Chromen-6-amine Application Scenarios


5-Lipoxygenase Lead Optimization

Research groups targeting 5‑LO for inflammatory disease can prioritize 2H‑chromen‑6‑amine as a scaffold that, when elaborated as N‑substituted derivatives, provides a 3.1‑fold potency improvement over zileuton (IC50 160 nM vs. 500 nM) in the same RBL‑1 cellular assay [1]. The scaffold also delivers oral bioavailability (F = 66 % in rat) with a pharmacodynamic window that supports once‑daily preclinical dosing, reducing animal cohort sizes for efficacy studies [1].

Acidic-Compartment H2S Fluorescent Probes

Investigators engineering fluorescent sensors for the tumor microenvironment can employ the 6‑amino chromone fluorophore, which yields a 150 nm Stokes shift and H2S‑over‑biothiol selectivity at pH 5.0–6.0 [2]. This performance exceeds conventional probes (Stokes shift 50–80 nm; GSH cross‑reactivity) and directly enables live‑cell imaging in acidic organelles where H2S dysregulation correlates with cancer progression [2].

Aqueous-Soluble Compound Library Construction

Procurement managers building screening decks can select 2H‑chromen‑6‑amine (logP = 1.67) over the more lipophilic chroman‑6‑amine analogs (logP ≈ 2.0–2.1) to reduce DMSO precipitation artifacts in aqueous assay buffers . Batch‑level NMR/HPLC/GC certification at ≥97 % purity further minimizes false hits from unidentified impurities, a risk elevated when sourcing single‑method certified analogs .

Orthogonal Functionalization via Amine and Double Bond

Synthetic chemists requiring orthogonal functionalization can exploit the 6‑amine for reductive amination or sulfonamide coupling while retaining the C3–C4 double bond for downstream electrophilic additions, cycloadditions, or epoxidation – reaction pathways unavailable to the saturated chroman‑6‑amine [3]. This dual‑reactivity profile enables two‑step diversification to complex libraries without protecting‑group manipulation.

Technical Documentation Hub

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